N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
The compound N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The specific structure of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide suggests that it may possess unique properties that could be leveraged in pharmacological contexts.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of aminoquinoline carboxamides with various reagents. For instance, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Although the specific synthesis of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is not detailed in the provided papers, similar synthetic routes could be employed, with modifications to introduce the methoxyphenyl and pyridinyl groups at the appropriate positions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a carboxamide moiety, as seen in the 3-quinoline carboxamides, is significant for the selective inhibition of certain kinases, such as the ataxia telangiectasia mutated (ATM) kinase . The substitution pattern on the quinoline ring can greatly influence the potency and selectivity of these compounds. The methoxyphenyl and pyridinyl groups in N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide are likely to contribute to its binding affinity and specificity towards biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For example, the introduction of fluorophenoxy and cinnoline-3-carboxamide moieties has been shown to yield compounds with potent antiproliferative activity against cancer cell lines . The reactivity of the carboxamide group also allows for the formation of complexes with metal ions, which can be used for targeted delivery of therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and oral bioavailability, are important for their development as therapeutic agents. Compounds with a carboxylic acid moiety at the 2 position of the quinoline ring, as well as ester derivatives, have been found to exhibit good oral absorption . The presence of methoxy and ethoxy groups can also enhance oral activity . The specific properties of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would need to be empirically determined to assess its suitability for drug development.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-21-12-5-4-11-19(21)25-22(26)16-14-20(18-10-6-7-13-23-18)24-17-9-3-2-8-15(16)17/h2-14H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBFDEVJWNMBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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